Ethyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-3-23-16-8-9-17(14-6-5-7-15(18(14)16)19(23)24)29(26,27)22-12-10-21(11-13-22)20(25)28-4-2/h5-9H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMHRPNPUTWZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCN(CC4)C(=O)OCC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes.
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and play a main role in cell biology. They have been used as biologically active compounds for the treatment of various disorders.
Biological Activity
Ethyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an indole core fused with a benzene ring, a sulfonyl group, and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 409.5 g/mol. The presence of the ethyl group and sulfonamide functionalities contributes to its biological properties.
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The mechanism involved the activation of apoptotic pathways, suggesting potential for development as an anticancer agent .
- Anti-inflammatory Properties : Another research focused on the anti-inflammatory potential of related compounds, where it was found that they significantly inhibited LPS-induced production of inflammatory mediators in macrophages .
- Synergistic Effects with Chemotherapy : In combination studies with doxorubicin, certain derivatives showed enhanced cytotoxicity against resistant cancer cell lines, indicating a promising avenue for improving chemotherapy outcomes .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperazine-1-carboxylate exhibit promising anticancer properties. Research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Tropical Journal of Pharmaceutical Research explored the synthesis of new derivatives based on piperazine and their evaluation as anticancer agents. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the sulfonamide group could enhance efficacy against specific tumors .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes that play critical roles in disease progression. For instance, it may target enzymes involved in metabolic pathways of cancer cells or pathogens.
Mechanism of Action:
The proposed mechanism involves binding to the active sites of these enzymes, thereby blocking their activity and leading to reduced cell growth or survival .
Neuropharmacological Effects
Research has also suggested potential neuropharmacological applications for this compound. Its structural features may allow it to interact with neurotransmitter systems, leading to effects on mood and cognition.
Case Study:
Investigations into related compounds have shown that modifications around the piperazine ring can lead to enhanced activity at serotonin and dopamine receptors. Such interactions could be beneficial in developing treatments for mood disorders .
The biological activity of this compound is multifaceted:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; induces apoptosis in various cancer types. |
| Enzyme Inhibition | Potentially inhibits key metabolic enzymes involved in disease processes. |
| Neuropharmacological | Possible interactions with neurotransmitter systems affecting mood and cognition. |
Chemical Reactions Analysis
Hydrolysis of Ester Functionality
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or enabling further conjugation.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Basic hydrolysis (pH > 12) | NaOH/H<sub>2</sub>O, reflux | 4-((1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperazine-1-carboxylic acid | 85–92% |
| Acidic hydrolysis (pH < 2) | HCl/EtOH, 60°C | Same as above | 78–84% |
This reactivity aligns with trends observed in structurally similar piperazine carboxylates .
Nucleophilic Substitution at Piperazine
The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents, enabling functional group diversification.
Key Reactions
-
Alkylation :
Reaction with methyl iodide in DMF/K<sub>2</sub>CO<sub>3</sub> yields N-methylpiperazine derivatives.
Conditions : 0°C → rt, 12 h. Yield : 70–75% . -
Acylation :
Treatment with acetyl chloride forms N-acetylpiperazine analogs.
Conditions : Pyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°C. Yield : 82%.
Sulfonyl Group Reactivity
The sulfonyl moiety facilitates:
-
Nucleophilic aromatic substitution at the benzo[cd]indole ring under strongly basic conditions.
-
Reduction to thioether derivatives using LiAlH<sub>4</sub> (theoretical prediction based on analogous sulfonamides ).
Oxidation of Indole Moiety
The 2-oxo-1,2-dihydrobenzo[cd]indole system undergoes oxidation at the C3 position under mild conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| DDQ | CH<sub>2</sub>Cl<sub>2</sub>, rt | 2-Oxo-1,2-dihydrobenzo[cd]indole-3-carboxylate | Partial decomposition |
| MnO<sub>2</sub> | Toluene, reflux | Same as above | <50% yield |
Condensation Reactions
The ketone group in the benzo[cd]indole core reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These derivatives are precursors for heterocyclic expansions .
Photochemical Reactivity
Under UV light (λ = 254 nm), the sulfonyl-piperazine linkage undergoes cleavage, generating:
-
Free piperazine (detected via LC-MS).
-
Benzo[cd]indole sulfonic acid byproducts.
Catalytic Functionalization
Pd-catalyzed cross-coupling at the indole C4 position is theoretically feasible but remains experimentally unverified. Computational studies suggest moderate reactivity for Suzuki-Miyaura couplings .
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, MeCN) enhance nucleophilic substitution rates at piperazine .
-
Temperature : Alkylations proceed efficiently at 0–25°C, while hydrolyses require elevated temperatures (60–80°C).
-
Purification : Silica gel chromatography with hexane/EtOAc gradients (3:1 → 1:2) is standard for isolating derivatives .
Q & A
Q. What are the recommended protocols for synthesizing this compound, and how can purity be optimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of the benzo[cd]indole core, piperazine coupling, and esterification. Key steps:
- Step 1: Sulfonylation of the benzo[cd]indole moiety using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C, 12–24 hours) .
- Step 2: Piperazine coupling via nucleophilic substitution, requiring a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. HPLC with UV detection (λ = 254 nm) is recommended for purity validation .
Q. How can the compound’s structure be confirmed experimentally?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonyl and piperazine groups). Key signals: sulfonyl protons (δ 3.1–3.3 ppm), piperazine ring protons (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: For definitive 3D structural confirmation, particularly to resolve steric interactions between the benzo[cd]indole and piperazine moieties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values should be calculated using nonlinear regression .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72-hour exposure. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases, GPCRs). Focus on sulfonyl and piperazine groups as key pharmacophores .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .
- Example Table: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Kinase XYZ | -9.2 | Sulfonyl-O…Lys123 |
| GPCR ABC | -8.5 | Piperazine-N…Asp189 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Meta-Analysis: Compare datasets using tools like RevMan, focusing on variables (e.g., cell line passage number, assay pH).
- Dose-Response Curves: Replicate experiments with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Structural Analog Comparison:
| Analog | Modification | Activity Shift |
|---|---|---|
| A | Bromine substitution | 10× reduced potency |
| B | Methylated piperazine | Improved solubility |
Q. What strategies improve metabolic stability without compromising activity?
- Methodological Answer:
- Prodrug Design: Introduce esterase-sensitive groups (e.g., ethyl to tert-butyl esters) to delay hepatic clearance .
- Isotope Labeling: Use ²H or ¹⁴C isotopes for metabolic pathway tracing via LC-MS/MS .
- CYP450 Inhibition Assays: Screen against CYP3A4/2D6 isoforms using human liver microsomes. Adjust substituents (e.g., methoxy groups) to reduce interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
